An In-depth Technical Guide to 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical structure, a proposed synthetic pathway based on established methodologies for related compounds, its predicted physicochemical and spectroscopic properties, and its potential applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic use of functionalized heterocyclic scaffolds.
Introduction: The Prominence of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a fused bicyclic heterocycle that has garnered considerable attention in the scientific community.[1] This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Derivatives of 1H-pyrazolo[3,4-b]pyridine have been shown to exhibit a broad spectrum of biological activities, making them valuable starting points for the development of novel therapeutic agents.[1][2] The strategic placement of substituents on this core structure allows for the fine-tuning of its pharmacological properties. The introduction of iodine atoms, as in the case of 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine, offers a unique opportunity for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for biological screening.
Core Compound Analysis: 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine
Chemical Structure and Identification
The foundational step in understanding any chemical entity is to define its structure and key identifiers.
| Property | Value |
| IUPAC Name | 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine |
| CAS Number | 1956377-54-0[3] |
| Molecular Formula | C₆H₃I₂N₃ |
| Molecular Weight | 370.92 g/mol |
Proposed Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway
The synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine has been successfully achieved through the direct iodination of 1H-pyrazolo[3,4-b]pyridine using molecular iodine in the presence of a base.[4] Building upon this, a one-pot, two-step iodination is proposed for the synthesis of the 3,4-diiodo derivative.
Reaction Scheme:
1H-pyrazolo[3,4-b]pyridine + 2.5 eq. Iodine + 4 eq. KOH → 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine
Experimental Protocol
Materials:
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Iodine (I₂)
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Potassium Hydroxide (KOH)
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Dimethylformamide (DMF)
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Ethyl acetate
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Brine solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 eq.) in DMF, add potassium hydroxide (4.0 eq.).
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Stir the mixture at room temperature until the base is fully dissolved.
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Slowly add a solution of iodine (2.5 eq.) in DMF to the reaction mixture.
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Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into a brine solution and extract with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine.
Mechanistic Insights and Regioselectivity
The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution.[7] However, the fused pyrazole ring, being electron-rich, activates the bicyclic system. The regioselectivity of the iodination is dictated by the electronic properties of the pyrazolo[3,4-b]pyridine core. The C3 position on the pyrazole ring is known to be susceptible to electrophilic attack.[4] Following the initial iodination at C3, the introduction of a second iodine atom is proposed to occur at the C4 position of the pyridine ring. This is influenced by the directing effects of the pyrazole nitrogen atoms and the first iodine substituent.
The following diagram illustrates the logical workflow for the proposed synthesis.
Caption: Proposed workflow for the synthesis of 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine.
Physicochemical and Spectroscopic Properties (Predicted)
Definitive experimental data for 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine is not widely published. However, we can predict its key properties based on data from analogous compounds and computational models.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Appearance | Off-white to yellow solid |
| Melting Point | > 200 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in chlorinated solvents |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a synthesized compound.
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to be relatively simple due to the high degree of substitution.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 14.5 | br s | 1H | N-H |
| ~8.6 - 8.8 | d | 1H | H-6 |
| ~7.4 - 7.6 | d | 1H | H-5 |
Rationale: The N-H proton of the pyrazole ring is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and the acidic nature of the proton. The two remaining aromatic protons on the pyridine ring will appear as doublets, with their chemical shifts influenced by the electron-withdrawing effects of the iodine atoms and the fused pyrazole ring.
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR will provide key information about the carbon framework.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C-7a |
| ~145 - 150 | C-6 |
| ~130 - 135 | C-3a |
| ~120 - 125 | C-5 |
| ~90 - 95 | C-4 |
| ~80 - 85 | C-3 |
Rationale: The carbons bearing iodine atoms (C-3 and C-4) are expected to be significantly shielded and appear at higher field (lower ppm values). The bridgehead carbons (C-3a and C-7a) and the carbons of the pyridine ring will appear at lower field.
Mass Spectrometry (ESI+):
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m/z: 371.84 [M+H]⁺
The following diagram illustrates the logical workflow for the characterization of the synthesized compound.
Caption: Logical workflow for the characterization of 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine.
Potential Applications in Research and Development
The di-iodo substitution pattern of 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine makes it a highly valuable and versatile building block in organic synthesis, particularly for the construction of more complex molecules through transition metal-catalyzed cross-coupling reactions.
Intermediate for Kinase Inhibitor Synthesis
The pyrazolo[3,4-b]pyridine scaffold is a common feature in many kinase inhibitors.[8] The iodine atoms at the C3 and C4 positions can be selectively replaced with various aryl, heteroaryl, or alkyl groups using reactions like Suzuki, Stille, or Sonogashira couplings. This allows for the rapid generation of a library of derivatives that can be screened for inhibitory activity against a panel of kinases, which are important targets in cancer therapy.
Precursor for Novel Materials
The rigid, planar structure of the pyrazolo[3,4-b]pyridine core, combined with the potential for extensive functionalization via its di-iodo handles, makes it an attractive candidate for the development of novel organic electronic materials. By introducing chromophoric or electronically active groups, it may be possible to synthesize materials with interesting photophysical or semiconducting properties.
Conclusion
3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine represents a strategically important, yet underexplored, chemical entity. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and its predicted properties. The true value of this compound lies in its potential as a versatile intermediate for the synthesis of a wide array of functionalized pyrazolo[3,4-b]pyridine derivatives. For researchers in drug discovery and materials science, 3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine offers a gateway to novel chemical space and the potential for groundbreaking discoveries. It is our hope that this guide will stimulate further research into the chemistry and applications of this promising molecule.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1956377-54-0|3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine|BLD Pharm [bldpharm.com]
- 4. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-PYRAZOLO[3,4-B]PYRIDINE CAS#: 271-73-8 [m.chemicalbook.com]
- 6. 1H-Pyrazolo 3,4-b pyridine AldrichCPR 271-73-8 [sigmaaldrich.com]
- 7. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
